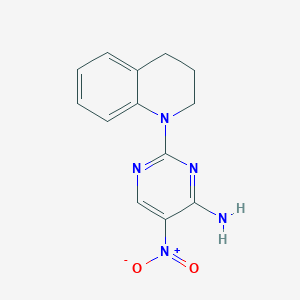
2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A number of derivatives of this scaffold have been synthesized for various applications .
Synthesis Analysis
These derivatives are typically synthesized using the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold .Molecular Structure Analysis
The molecular structure of these derivatives is complex and involves a number of structural requirements for activity. For example, the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are complex and involve a number of steps. The Castagnoli–Cushman reaction is a key step in the synthesis process .科学的研究の応用
Antioomycete Activity in Plant Disease Management
The derivatives of 3,4-dihydroquinolin-1(2H)-one, a related scaffold to the compound , have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans. These compounds have shown promising results in managing plant diseases, with one derivative exhibiting higher potency than the commercial antifungal hymexazol .
Cytotoxic Studies Against Cancer Cell Lines
Natural derivatives of 3,4-dihydroquinolin-2-one have been isolated from extremophilic Streptomyces sp. and tested for cytotoxic activities against liver cancer HEPG2 cell line and human cervix carcinoma cell line (KB-3-1). Although the activities were weak, this points to a potential area of research for the compound to be tested against various cancer cell lines .
Antiproliferative and Antitumor Activities
Dihydroquinolinones, which are structurally related to the compound, have been recognized for their antiproliferative and antitumor activities. The inhibition of p38 MAP kinase by these compounds has been associated with cytotoxic activities, suggesting a potential application for the compound in cancer therapy .
Antimicrobial Activity
The same study that investigated the cytotoxic activities also assessed the antimicrobial activity of the strain extract and isolated compounds. The new metabolites showed growth inhibitory activity against a panel of tested bacterial strains, indicating another possible application for the compound as an antimicrobial agent .
Binding Moiety for PPAR Receptors
A related compound with a 3,4-dihydroquinoline skeleton has been identified as a potent binding moiety for PPARα and PPARγ receptors. This suggests that the compound could be explored for its affinity to these receptors, which are significant in the regulation of metabolism and inflammation .
Chemical Synthesis and Material Science
While not directly related to the compound , derivatives of 3,4-dihydroquinolin-1-yl have been used in chemical synthesis and material science applications. This indicates a potential for the compound to be used in the synthesis of new materials or as an intermediate in chemical reactions .
作用機序
将来の方向性
The research on 3,4-dihydroquinolin-1(2H)-one derivatives is ongoing and these compounds are being further designed and developed for various applications . The results of current research would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development .
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c14-12-11(18(19)20)8-15-13(16-12)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZGEROESYWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C(=N3)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Methoxyphenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2988950.png)
![Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2988951.png)
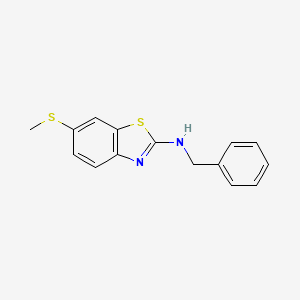
![3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2988954.png)
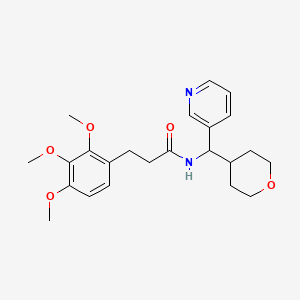

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2988958.png)
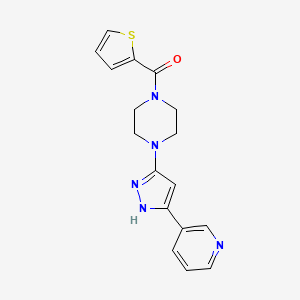
![N-(2,5-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2988963.png)
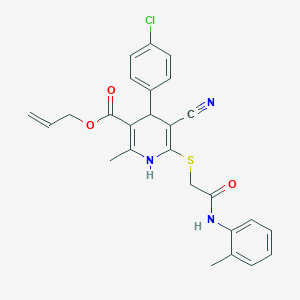
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2988967.png)
![2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2988968.png)
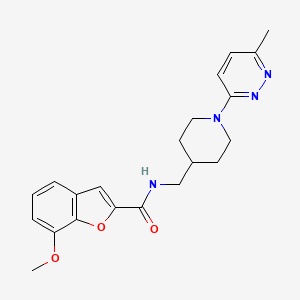
![2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2988972.png)